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Compound of Interest

Compound Name: Amlodipine nicotinate
CAS No.: 616203-96-4
Cat. No.: B12765246
Get Quote
. J

Executive Summary & Scientific Rationale

Amlodipine Nicotinate is a specific salt form of the dihydropyridine calcium channel blocker,
Amlodipine. While the besylate salt is the most common commercial form, the nicotinate salt is
utilized in specific formulations to modulate solubility and stability profiles.

The critical analytical challenge in developing Amlodipine Nicotinate is distinguishing the true
salt form from a physical mixture of Amlodipine free base and Nicotinic acid. A simple physical
mixture does not possess the same physicochemical properties (dissolution rate,
bioavailability) as the salt.

This guide details a multi-modal spectroscopic approach (UV-Vis, FTIR, NMR) to validate the
proton transfer essential for salt formation and to quantify the active pharmaceutical ingredient
(API).

Technique I: UV-Visible Spectrophotometry
(Quantitative Assay)
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Principle

Amlodipine possesses a distinct dihydropyridine chromophore. While UV-Vis is less specific for
structural elucidation, it is the gold standard for rapid quantification and dissolution testing. The
nicotinate moiety contributes to the absorbance in the UV region, requiring baseline correction

or specific wavelength selection where the dihydropyridine signal is dominant.

Experimental Protocol

Materials:

 Amlodipine Nicotinate Reference Standard (purity > 99.5%)
o Methanol (HPLC Grade)

e Quartz Cuvettes (1 cm path length)

Workflow:

o Stock Preparation: Dissolve 10 mg of Amlodipine Nicotinate in 100 mL of Methanol.
Sonicate for 10 minutes to ensure complete dissolution. (Concentration: 100 pg/mL).

¢ Dilution Series: Prepare working standards at 5, 10, 15, 20, and 25 pg/mL using serial
dilution.

¢ Blanking: Use pure Methanol for baseline correction.
e Scanning: Scan the spectrum from 200 nm to 400 nm.

» Wavelength Selection: Identify

o Note: Amlodipine typically exhibits maxima at 237 nm and 360 nm.

o Insight: The 360 nm peak is preferred for quantification as it is less susceptible to
interference from nicotinic acid (which absorbs strongly < 270 nm) and solvent cut-offs.
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Data Analysis: Construct a calibration curve (Absorbance vs. Concentration) at 360 nm. The
correlation coefficient (

) must be

Visualization: UV-Vis Logic Flow
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Figure 1: UV-Vis workflow prioritizing the 360 nm peak to isolate the dihydropyridine signal from
the nicotinate counter-ion.

Technique lI: Fourier Transform Infrared

Spectroscopy (FTIR) (Structural ID)
Principle

FTIR is the definitive technique for confirming salt formation. In a physical mixture, the spectra
are a superposition of the individual components. In the salt, the proton transfer from the
carboxylic acid of Nicotinic acid to the amine of Amlodipine causes specific peak shifts.

Key Mechanistic Indicators:
» Disappearance of the carboxylic acid

stretch (approx. 1700 cm~1) of Nicotinic acid.

o Appearance of Carboxylate anion (

) bands (asymmetric ~1600 cm~! and symmetric ~1400 cm™1).
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 Shift in the N-H stretching region of Amlodipine due to protonation.

Experimental Protocol

Materials:

e FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)
o Potassium Bromide (KBr), spectroscopic grade (dried at 105°C)

e Hydraulic Press

Workflow:

Sample Prep (KBr Pellet): Mix 2 mg of Amlodipine Nicotinate with 200 mg of KBr (1:100
ratio).

e Grinding: Grind gently in an agate mortar. Critical: Do not over-grind, as excessive energy
can induce polymorphic transitions or amorphization.

o Compression: Press at 10 tons for 2 minutes to form a transparent disc.
e Acquisition: Scan from 4000 cm~* to 400 cm~1.
o Resolution: 4 cm—*

o Scans: 16 or 32 (to improve Signal-to-Noise ratio).

Data Summary: Diagnostic Peaks
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. . . . Amlodipine
Functional Amlodipine Nicotinic Acid o .
Nicotinate Salt Interpretation
Group Base (cm™?) (cm™?)
(cm™)
) Deprotonation of
C=0 (Acid) N/A ~1680-1700 Absent )
acid
Formation of
COO~ (Asym) N/A N/A 1580-1610 carboxylate
anion
Formation of
COO~ (Sym) N/A N/A 1380-1400 carboxylate
anion
Shifted/Broadene  Protonation of
N-H Stretch ~3300-3500 N/A ]
d amine
Remains largely
unchanged
C=0 (Ester) ~1675 N/A ~1675 o
(Amlodipine
core)

Technique lll: Proton Nuclear Magnetic Resonance (
H-NMR)
Principle

NMR provides the most detailed structural information. It validates the stoichiometry (molar
ratio) between Amlodipine and Nicotinic acid (should be 1:1) and confirms the purity.

Experimental Protocol

Materials:
¢ NMR Spectrometer (Min. 400 MHz)

e Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide). Note: CDCI3 may be used, but DMSO-
d6 provides better solubility for the salt form.
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Workflow:
e Dissolution: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6.
e Acquisition: Standard proton pulse sequence.

o Relaxation delay:

second (ensure quantitative integration).

o Scans: 16-64.

e Processing: Phase correction, baseline correction, and referencing (TMS at O ppm or
residual DMSO peak at 2.50 ppm).

Integration Logic: To verify the 1:1 salt ratio, integrate a distinct signal from the Amlodipine
moiety (e.g., the 3 methyl protons of the ester group ~3.5 ppm) and compare it to a distinct
signal from the Nicotinate moiety (e.g., the aromatic proton adjacent to the nitrogen).

Visualization: Salt Validation Logic

Sample Analysis

FTIR Ciriteria MR Ciriteria

Check 1700 cm~1 Integration Ratio
(Acid Carbonyl) -+ | Amlodipine:Nicotinate
f Absent f1:1
Check 1590/1400 cm~t [ © : Chemical Shift
(Carboxylate) : (Protonation Effect)
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Figure 2: Decision tree for confirming Amlodipine Nicotinate salt structure versus physical
mixture.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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